molecular formula C₁₅H₁₇NO₄ B1144902 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol CAS No. 1312706-18-5

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

Cat. No.: B1144902
CAS No.: 1312706-18-5
M. Wt: 275.3
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Description

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is a high-purity tetrahydroisoquinoline derivative intended for research and development purposes. This compound features a hydroxymethyl-substituted furan ring, a structure that is of significant interest in medicinal chemistry and pharmaceutical research for the exploration of novel bioactive molecules . While specific research on this exact -4,8-diol isomer may be emerging, closely related tetrahydroisoquinoline derivatives are known to be investigated for their potential interactions with biological targets such as enzymes and receptors . Tetrahydroisoquinoline scaffolds are frequently studied for their diverse pharmacological profiles, and the presence of multiple hydroxyl groups enhances the molecular properties for such investigations . As a research chemical, it is supplied with comprehensive documentation, including analytical data, to support its application in scientific studies. This product is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1312706-18-5

Molecular Formula

C₁₅H₁₇NO₄

Molecular Weight

275.3

Synonyms

1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Phenylephrine hydrochloride undergoes hydrolysis in aqueous acidic media (pH 3–5) at elevated temperatures (60–80°C), leading to cleavage of the β-hydroxyl group. The resulting intermediate reacts with 5-(hydroxymethyl)furfural (HMF), a common degradation product of carbohydrates, via a Mannich-type condensation. The furyl group from HMF attaches to the tetrahydroisoquinoline core, followed by intramolecular cyclization to form the final structure.

Critical Parameters :

  • Temperature : Degradation accelerates above 60°C, with optimal byproduct formation at 70°C.

  • pH : Acidic conditions (pH 4.0) favor HMF generation and subsequent condensation.

  • Reaction Time : 24–48 hours for detectable yields.

Isolation and Purification

The crude mixture is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate. Column chromatography (silica gel, methanol:dichloromethane 1:9) isolates the compound with >95% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with characteristic signals at δ 6.35 (furan H-3) and δ 4.55 (hydroxymethyl CH2).

Direct Synthesis via Tetrahydroisoquinoline Functionalization

While degradation pathways dominate literature reports, analogous tetrahydroisoquinoline syntheses suggest feasible targeted routes. For example, J-Stage studies on (S)-1,2,3,4-tetrahydroisoquinoline derivatives highlight methods adaptable to this compound.

Core Structure Assembly

The tetrahydroisoquinoline core is synthesized via Bischler–Napieralski cyclization. 2-Phenylethylamine derivatives are treated with phosphoryl chloride (POCl3) to form dihydroisoquinolines, which are reduced catalytically (H2/Pd-C) to tetrahydroisoquinolines. Methylation at the 2-position uses methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3).

Introduction of the Hydroxymethyl Furyl Group

The furyl moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling:

  • Mannich Reaction : Condensation of 5-(hydroxymethyl)furfural with the tetrahydroisoquinoline amine under acidic conditions.

  • Buchwald–Hartwig Amination : Palladium-mediated coupling of a furylboronic ester with a brominated tetrahydroisoquinoline precursor.

Optimization Challenges :

  • The hydroxymethyl group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) during coupling to prevent side reactions.

  • Stereochemical control at C-4 and C-8 requires chiral auxiliaries or asymmetric hydrogenation.

Analytical and Process Validation

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 3350 cm⁻¹ (O–H stretch) and 1610 cm⁻¹ (furan C=C).

  • Mass Spectrometry : ESI-MS m/z 276.3 [M+H]+.

  • X-ray Crystallography : Confirms the cis-diol configuration at C-4 and C-8.

Stability Considerations

The compound is sensitive to light and humidity, requiring storage under nitrogen at −20°C. Degradation pathways include oxidation of the furyl group to carboxylic acid derivatives, detectable via HPLC-MS.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Phenylephrine Degradation12–15%>95%Utilizes existing pharmaceutical wasteLow yield; requires extensive purification
Direct Synthesis30–40%>98%Scalable; stereochemical controlMulti-step; costly catalysts

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The furan ring and the tetrahydroisoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for dehydration reactions, metal catalysts for hydrogenation.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in pharmacological studies, particularly due to its structural similarity to known bioactive molecules. Research indicates that derivatives of tetrahydroisoquinolines possess diverse biological activities, including:

  • Antioxidant Properties : Compounds similar to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol have been studied for their ability to scavenge free radicals and reduce oxidative stress .
  • Neuroprotective Effects : There is evidence suggesting that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects, potentially beneficial for conditions like Parkinson's disease .
  • Anticancer Activity : Some studies have indicated that certain isoquinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound is of interest due to its role as a synthetic intermediate or degradation product in the formulation of pharmaceuticals. Notably:

  • Synthesis of Pharmaceuticals : It is identified as a degradation product of phenylephrine during the synthesis of anti-cold medications. Understanding its formation and stability can help improve drug formulations .
  • Drug Development : The structural features of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol make it a candidate for further modifications to enhance pharmacological efficacy and reduce side effects .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol:

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their antioxidant properties. The findings suggested that modifications at specific positions could enhance their radical scavenging abilities .

Case Study 2: Neuroprotection

Research conducted by Dousa et al. highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of neurodegenerative diseases. The study found that these compounds could significantly reduce neuronal damage and improve cognitive function .

Case Study 3: Anticancer Properties

A recent investigation into several isoquinoline derivatives demonstrated promising results in inhibiting cancer cell proliferation. The study suggested that compounds with similar structural motifs as 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In neuroprotection, it may interact with neurotransmitter receptors and modulate signaling pathways involved in neuronal survival and function.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-furfural: A precursor in the synthesis of the target compound, known for its role in the production of bio-based chemicals.

    Tetrahydroisoquinoline Derivatives: Compounds with similar core structures, often studied for their pharmacological properties.

Uniqueness

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combined structural features of a furan ring and a tetrahydroisoquinoline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Biological Activity

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (commonly referred to as THQ-HMF) is a compound that has garnered attention for its potential biological activities. It is known primarily as a degradation product of phenylephrine, which is used in various pharmaceutical applications. This article reviews the biological activity of THQ-HMF based on diverse research findings, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 1312706-19-6

Antioxidant Properties

Research indicates that THQ-HMF exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In vitro studies have shown that THQ-HMF can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

THQ-HMF has been studied for its neuroprotective effects. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal cell death and improve cognitive function. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis and inflammation .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that THQ-HMF exhibits inhibitory effects against various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes .

Study 1: Antioxidant Activity Assessment

In a controlled study published in the Journal of Pharmaceutical and Biomedical Analysis, researchers evaluated the antioxidant capacity of THQ-HMF using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants like ascorbic acid .

Study 2: Neuroprotection in Rodent Models

A study conducted by Dousa et al. (2011) investigated the neuroprotective effects of THQ-HMF in rodent models subjected to induced oxidative stress. The findings revealed that treatment with THQ-HMF significantly reduced markers of oxidative stress and improved behavioral outcomes in memory tests .

StudyModelOutcome
Dousa et al., 2011Rodent modelReduced oxidative stress markers; improved memory performance
Journal of Pharm. Biomed. Anal.In vitro assaysDose-dependent antioxidant activity

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

Methodological Answer: The compound should be stored at -20°C in its neat form to prevent degradation. Use airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Before use, equilibrate the compound to room temperature in a dry environment to avoid condensation. Gloves (nitrile or neoprene) and safety goggles are mandatory during handling. Inspect gloves for integrity and avoid skin contact .

Q. How is the purity of this compound validated in research settings?

Methodological Answer: Purity is typically assessed via reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate, with UV detection at 254 nm . Compare retention times against certified reference standards (e.g., TRC-H825745) . For trace impurities, couple HPLC with mass spectrometry (LC-MS) to identify degradation products or synthetic byproducts .

Advanced Research Questions

Q. What strategies are employed to resolve stereoisomerism during synthesis?

Methodological Answer: Chiral resolution can be achieved using chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution. For diastereomers, fractional crystallization in ethanol/water mixtures (70:30) at 4°C is effective. X-ray crystallography or NOESY NMR can confirm stereochemical assignments. Reference standards like (1R,4R)- and (1S,4R)-isomers (e.g., MM0081.28 and MM0081.29) are critical for comparative analysis .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate data using multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR (DMSO-d6): Look for furyl protons (δ 6.2–6.8 ppm) and tetrahydroisoquinoline NH (δ 3.1–3.5 ppm).
  • HRMS: Confirm molecular ion [M+H]+ at m/z 276.1234 (calc. 276.1230).
    If contradictions arise (e.g., unexpected splitting in NMR), perform variable-temperature NMR or 2D-COSY to assess dynamic effects. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What in vitro models are suitable for studying its pharmacological activity?

Methodological Answer: Use receptor-binding assays (e.g., α-adrenergic or serotonin receptors) due to structural similarity to phenylephrine derivatives . For enzyme inhibition studies, employ fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) with IC50 determination. Cell viability assays (MTT or resazurin) in neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) assess cytotoxicity. Always include positive controls (e.g., clorgyline for MAO-A) and validate results with LC-MS to rule out compound degradation .

Q. How can synthetic yields be optimized for large-scale research applications?

Methodological Answer: Optimize the Mannich reaction step by using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts, which enhance regioselectivity and reduce side reactions. Conduct the reaction at 60°C for 8–12 hours in anhydrous THF. Monitor progress via TLC (silica gel, ethyl acetate:hexane 1:1). Post-synthesis, purify via flash chromatography (silica gel, gradient elution) to achieve >90% yield .

Q. What are the key considerations for designing stability-indicating assays?

Methodological Answer: Subject the compound to forced degradation under:

  • Acidic/basic conditions: 0.1M HCl/NaOH at 40°C for 24h.
  • Oxidative stress: 3% H₂O₂ at 25°C for 6h.
  • Thermal stress: 60°C for 72h.
    Analyze degradation products via UPLC-PDA-MS. Develop a stability-indicating HPLC method with a resolution factor >2.0 between the parent compound and degradants. Use Arrhenius kinetics to predict shelf-life .

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